molecular formula C25H22N4O3S2 B11611893 ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate

ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B11611893
M. Wt: 490.6 g/mol
InChI Key: WVTLVSSIPHOOAR-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo-benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate typically involves multiple steps. One common method includes the acylation of alkyl 2-hydrazinyl-2-iminoacetates with chlorides, followed by condensation with acyl hydrazides . Another approach involves the reaction of acid chlorides with ethyl β-N-Boc-oxalamidrazone . These reactions are usually carried out under controlled conditions, such as in the presence of a base like triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. The triazolo-benzothiazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate is unique due to its specific structural features, which confer distinct biological activities

Biological Activity

Ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate is a complex organic compound that incorporates multiple heterocyclic moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A triazole ring
  • A benzothiazole moiety
  • An acetyl group linked to a pyrrole unit

This combination is significant as both triazoles and benzothiazoles have been extensively studied for their biological properties.

Antimicrobial Activity

Research has indicated that compounds containing triazole and benzothiazole structures exhibit notable antimicrobial properties. For instance:

  • Triazole derivatives have shown effectiveness against various bacterial strains, including resistant strains. The presence of sulfur in the benzothiazole moiety enhances this activity by potentially disrupting bacterial cell walls or interfering with metabolic pathways .

Anticancer Potential

The anticancer activity of triazole-containing compounds has been documented in several studies:

  • Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cell division and metabolism in pathogens and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The presence of sulfur can lead to increased ROS production, which is toxic to both bacterial cells and cancer cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antibacterial Study : A study evaluated the antibacterial activity of a series of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a triazole moiety exhibited enhanced antibacterial effects compared to those without .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that triazole-benzothiazole hybrids could significantly reduce cell viability at low concentrations. The IC50 values were reported in the micromolar range, indicating potent activity .

Data Table

Biological ActivityCompound TypeTarget Organism/Cell LineIC50 (µM)
AntibacterialTriazoleE. coli12
AnticancerBenzothiazoleHeLa (cervical cancer)8
AntifungalTriazoleCandida albicans15

Properties

Molecular Formula

C25H22N4O3S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H22N4O3S2/c1-4-32-23(31)17-9-11-18(12-10-17)28-15(2)13-19(16(28)3)21(30)14-33-24-26-27-25-29(24)20-7-5-6-8-22(20)34-25/h5-13H,4,14H2,1-3H3

InChI Key

WVTLVSSIPHOOAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C

Origin of Product

United States

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